ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 2-position with an acetamido group linked to a benzo[d]oxazol-2-one moiety. The 6-position of the benzothiazole is functionalized with an ethyl ester. This dual-heterocyclic structure combines electron-rich (thiazole) and electron-deficient (oxazolone) aromatic systems, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-26-17(24)11-7-8-12-15(9-11)28-18(20-12)21-16(23)10-22-13-5-3-4-6-14(13)27-19(22)25/h3-9H,2,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIDFWGDNDLFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives with Indole and Cyanoacetate Groups
A structurally related compound, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (), replaces the oxazolone-acetamido group with an indole-cyanoacetate system. Key differences include:
- Indole vs.
- Synthetic Route: The indole derivative is synthesized via a three-component reaction (benzothiazole, ethyl bromocyanoacetate, and indole) in acetone under reflux.
2-Acetamido Benzo[d]thiazole Carboxamides
Compounds such as 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide () feature carboxamide substituents instead of the ethyl ester. Key distinctions:
Benzo[d]oxazol-2-one Derivatives with Synergistic Antibiotic Effects
A compound bearing a 2-oxobenzo[d]oxazol-3-yl acetyl group linked to a trifluoromethylphenoxyhexanehydrazide () demonstrates synergistic effects with ciprofloxacin (CIP), reducing its MIC by 50%. Comparatively:
- Hydrazide vs. Acetamido : The hydrazide group in may enhance metal chelation or oxidative stress induction, whereas the acetamido group in the target compound offers hydrolytic stability.
- Bioactivity : Both compounds likely target bacterial quorum-sensing (e.g., PqsR inhibition), but the ester in the target compound may improve lipophilicity and bioavailability.
Brominated Benzo[d]thiazole Esters
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate () serves as a precursor for further functionalization. Differences include:
- Bromo vs. Acetamido-Oxazolone : The bromo group enables cross-coupling reactions (e.g., Suzuki), whereas the acetamido-oxazolone in the target compound is biologically oriented.
- Synthesis : Bromination uses copper(II) bromide and t-nitrosobutane in acetonitrile.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Quorum-Sensing Inhibition : The benzo[d]oxazol-2-one moiety in the target compound aligns with ’s findings, where similar structures enhance antibiotic efficacy by disrupting biofilm formation.
- Synthetic Flexibility : The ethyl ester group (as in ) offers a handle for derivatization into carboxamides or other functional groups.
- Comparative Solubility : The target’s ester group may balance lipophilicity and stability better than ’s polar carboxamides or ’s hydrazides.
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